Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime
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Overview
Description
Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups This particular compound features a butan-2-one backbone with an oxime group attached to a 4,6-dimethyl-pyrimidin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime typically involves the reaction of butan-2-one with hydroxylamine hydrochloride to form the oxime. This reaction is usually carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butan-2-one oxime: Lacks the pyrimidinyl group, making it less complex.
4,6-Dimethyl-pyrimidin-2-yl oxime: Lacks the butan-2-one backbone.
Acetone oxime: A simpler oxime with a different backbone structure.
Uniqueness
Butan-2-one O-(4,6-dimethyl-pyrimidin-2-yl)-oxime is unique due to the combination of the butan-2-one backbone and the 4,6-dimethyl-pyrimidin-2-yl moiety
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
(E)-N-(4,6-dimethylpyrimidin-2-yl)oxybutan-2-imine |
InChI |
InChI=1S/C10H15N3O/c1-5-7(2)13-14-10-11-8(3)6-9(4)12-10/h6H,5H2,1-4H3/b13-7+ |
InChI Key |
PSLRCOYPVUDDQW-NTUHNPAUSA-N |
Isomeric SMILES |
CC/C(=N/OC1=NC(=CC(=N1)C)C)/C |
Canonical SMILES |
CCC(=NOC1=NC(=CC(=N1)C)C)C |
solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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